

Technical Guide: Solubility Profiling of 2-Methoxy-6-propoxybenzaldehyde

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Compound of Interest

Compound Name:	2-Methoxy-6-propoxybenzaldehyde
CAS No.:	385802-22-2
Cat. No.:	B2454802

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Executive Summary

2-Methoxy-6-propoxybenzaldehyde (CAS 385802-22-2) is a 2,6-disubstituted benzaldehyde derivative characterized by an asymmetric ether substitution pattern.^{[1][2][3]} Unlike its symmetric analog, 2,6-dimethoxybenzaldehyde (MP 96–98°C), the introduction of the propyl chain disrupts crystal lattice packing, likely resulting in a lower melting point solid or viscous oil at room temperature.

This guide provides a rigorous framework for determining the solubility profile of this compound. Based on Hansen Solubility Parameters (HSP) and structural analysis, the molecule exhibits a "biphilic" nature—possessing both a lipophilic propyl tail and a polar benzaldehyde core. It is predicted to show high solubility in chlorinated solvents (DCM) and aromatic hydrocarbons (Toluene), moderate-to-high solubility in polar aprotic solvents (THF, Ethyl Acetate), and temperature-dependent solubility in alcohols (Ethanol, Methanol), making the latter ideal candidates for recrystallization.

Chemical Profile & Structural Analysis^[4]

Property	Data / Prediction	Relevance to Solubility
Chemical Name	2-Methoxy-6-propoxybenzaldehyde	Core solute identity
CAS Number	385802-22-2	Unique identifier for literature search
Molecular Formula		Used for molarity calculations
Molecular Weight	194.23 g/mol	Conversion factor (g to mol)
LogP (Predicted)	-2.6 – 2.9	Indicates preference for lipophilic solvents
H-Bond Acceptors	3 (Ether oxygens, Carbonyl)	Good interaction with protic solvents (Alcohols)
H-Bond Donors	0	No self-association via H-bonds; aprotic nature
Physical State	Low-melting solid or Oil	Determines handling (weighing vs. pipetting)

Structural Impact on Solvation

The 2,6-substitution pattern creates steric hindrance around the carbonyl group. This "ortho-effect" can force the aldehyde group out of planarity with the benzene ring, potentially reducing π -stacking interactions in the solid state.[1]

- The Propoxy Group: Increases the dispersion force contribution (), enhancing solubility in non-polar solvents (Hexane, Toluene) compared to the methoxy analog.
- The Aldehyde/Methoxy Groups: Provide sites for dipole-dipole interactions () and hydrogen bonding acceptance ().[1]

Theoretical Solubility Framework (Hansen Parameters)

To scientifically select solvents without wasting material, we apply Hansen Solubility Parameters (HSP). A solvent is likely to dissolve the solute if their parameters are similar (i.e., the "interaction radius"

is small).[4]

Estimated HSP for **2-Methoxy-6-propoxybenzaldehyde**:

- (Dispersion): ~18.5 MPa
(Due to aromatic ring + propyl chain)[1]
- (Polarity): ~7.5 MPa
(Aldehyde + Ether dipoles)[1]
- (H-Bonding): ~6.0 MPa
(Acceptor capability)[1]

Predicted Solvent Compatibility Table

Solvent Class	Representative Solvent	Predicted Solubility	Mechanism	Application
Chlorinated	Dichloromethane (DCM)	Very High	Perfect match in and .[1]	Extraction / Reaction
Aromatic	Toluene	High	Strong and dispersion interactions.[1]	Reaction (Reflux)
Esters	Ethyl Acetate	High	Dipole alignment; good general solvent.	Workup / Silica Column
Ethers	THF / MTBE	High	Ether oxygen interactions.	Reaction Solvent
Alcohols	Methanol / Ethanol	Moderate (T-dependent)	H-bonding dominates; alkyl chain reduces solubility at low T.	Crystallization
Alkanes	Hexane / Heptane	Low	Lacks polarity to overcome crystal lattice energy.[1]	Anti-Solvent
Water	Water	Insoluble	Hydrophobic effect dominates (High LogP).	Washing (Impurities)

Experimental Protocols

Protocol A: Visual Solubility Screening (Qualitative)

Use this rapid method to validate the predictions above with <50 mg of material.

Materials: 2 mL HPLC vials, micropipettes, vortex mixer. Procedure:

- Weigh 10 mg of **2-Methoxy-6-propoxybenzaldehyde** into a clear vial.
- Add 100 μ L of the test solvent (Target conc: 100 mg/mL).
- Vortex for 30 seconds.
- Observation:
 - Clear Solution: High Solubility (>100 mg/mL).
 - Cloudy/Solid Remains: Add solvent in 100 μ L increments until clear or 1 mL total is reached.
- If solid remains at 1 mL (<10 mg/mL), heat to boiling point (carefully) to check for temperature dependence (potential for recrystallization).

Protocol B: Gravimetric Saturation Method (Quantitative)

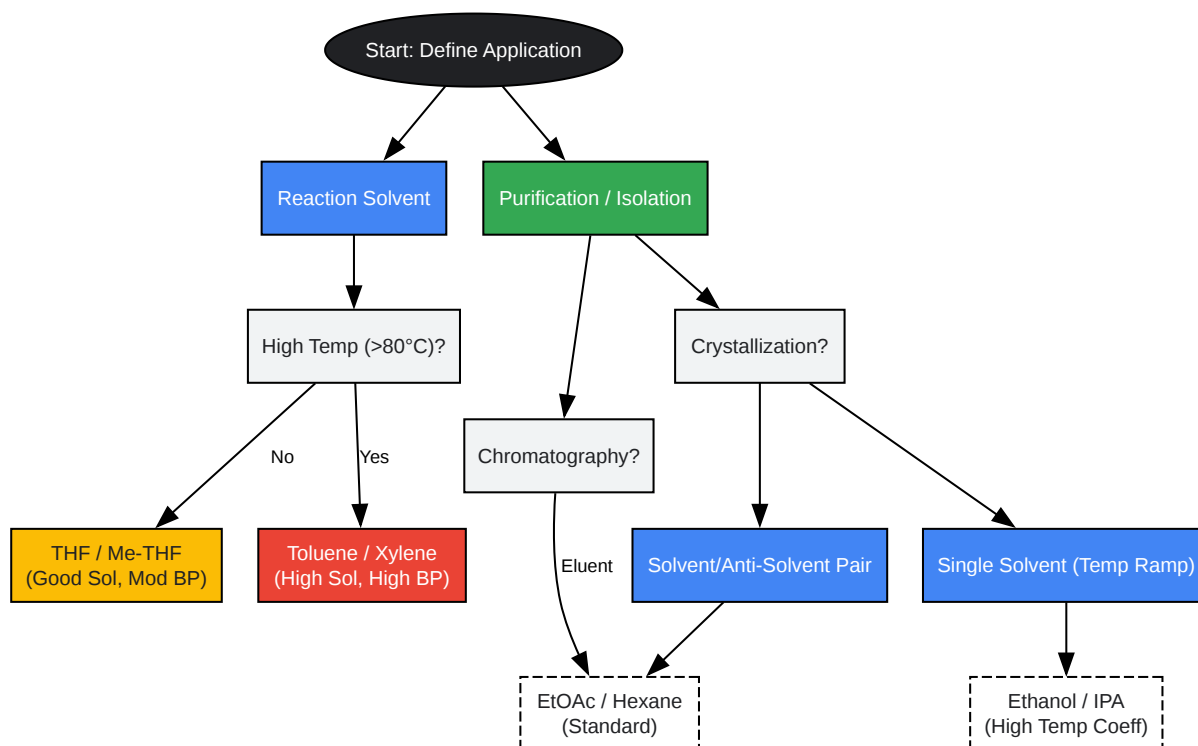
Use this for precise solubility curves required for process development.^[1]

- Saturation: Add excess solid to 5 mL of solvent in a sealed flask.
- Equilibration: Stir at a fixed temperature (e.g., 25°C) for 24 hours.
- Filtration: Filter the suspension through a 0.45 μ m PTFE syringe filter (pre-heated if testing at elevated temp).
- Evaporation: Transfer a precise volume (e.g., 2 mL) of the filtrate to a pre-weighed dish. Evaporate solvent under vacuum/nitrogen.
- Calculation:

Decision Logic & Workflow Visualization

The following diagrams illustrate the logical flow for selecting solvents based on the intended application (Reaction vs. Purification).

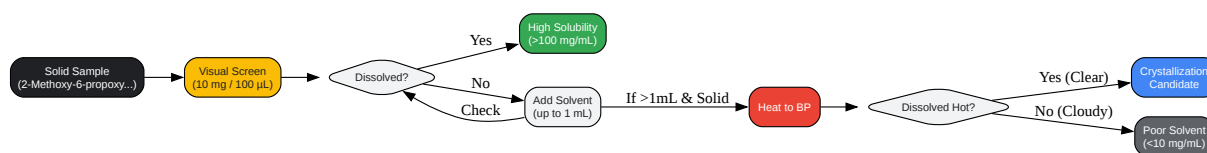
Diagram 1: Solvent Selection Decision Tree



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Caption: Decision matrix for selecting the optimal solvent system based on process requirements (Reaction kinetics vs. Product purity).

Diagram 2: Solubility Determination Workflow



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Caption: Step-by-step experimental workflow to categorize solvents as High Solubility, Crystallization Candidates, or Anti-solvents.

Applications & Safety

Crystallization Strategy

Due to the asymmetry of **2-Methoxy-6-propoxybenzaldehyde**, obtaining high-quality crystals can be challenging compared to the dimethoxy analog.[1]

- Recommended System: Ethanol/Water or Methanol/Water.
 - Rationale: The hydrophobic propoxy tail reduces water solubility significantly compared to methoxy, creating a steep solubility curve when water is added as an anti-solvent to a hot alcoholic solution.
- Alternative: Hexane/Ethyl Acetate.[5] Dissolve in minimal hot Ethyl Acetate, then slowly add Hexane until turbidity persists. Cool slowly.

Stability Warning

Benzaldehydes are prone to auto-oxidation to benzoic acids upon exposure to air.[1]

- Protocol Adjustment: All solubility experiments should be performed using degassed solvents and under an inert atmosphere (

or

) if the data is to be used for long-term stability studies.

- Check for Impurities: Before starting, verify the sample does not contain significant amounts of 2-methoxy-6-propoxybenzoic acid, which has drastically different solubility (typically lower in non-polar solvents, higher in basic aqueous media).[1]

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